molecular formula C13H14ClN3O4S B7534371 N-(3-chloro-4-methoxyphenyl)-2-(1-methylimidazol-2-yl)sulfonylacetamide

N-(3-chloro-4-methoxyphenyl)-2-(1-methylimidazol-2-yl)sulfonylacetamide

カタログ番号 B7534371
分子量: 343.79 g/mol
InChIキー: FOCQEPGIAGAMOK-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(3-chloro-4-methoxyphenyl)-2-(1-methylimidazol-2-yl)sulfonylacetamide, also known as TAK-659, is a small molecule inhibitor that has been extensively studied for its potential use in treating various types of cancers. This compound has shown promising results in preclinical studies and is now being evaluated in clinical trials.

作用機序

N-(3-chloro-4-methoxyphenyl)-2-(1-methylimidazol-2-yl)sulfonylacetamide works by inhibiting the activity of BTK, a protein kinase that is essential for the survival and proliferation of cancer cells. BTK is a key mediator of B-cell receptor (BCR) signaling, which plays a critical role in the development and progression of B-cell malignancies. By inhibiting BTK, N-(3-chloro-4-methoxyphenyl)-2-(1-methylimidazol-2-yl)sulfonylacetamide can disrupt BCR signaling and induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
N-(3-chloro-4-methoxyphenyl)-2-(1-methylimidazol-2-yl)sulfonylacetamide has been shown to have potent anti-tumor activity in preclinical studies. In addition to its effects on BCR signaling, N-(3-chloro-4-methoxyphenyl)-2-(1-methylimidazol-2-yl)sulfonylacetamide has also been shown to inhibit other signaling pathways that are important for cancer cell survival and proliferation. These include the PI3K/AKT/mTOR pathway, which regulates cell growth and metabolism, and the NF-κB pathway, which plays a critical role in inflammation and immune responses.

実験室実験の利点と制限

One of the main advantages of N-(3-chloro-4-methoxyphenyl)-2-(1-methylimidazol-2-yl)sulfonylacetamide is its potency and selectivity for BTK inhibition. This makes it a valuable tool for studying the role of BTK in cancer cell biology and for developing new therapies for B-cell malignancies. However, N-(3-chloro-4-methoxyphenyl)-2-(1-methylimidazol-2-yl)sulfonylacetamide has some limitations as well. It has a relatively short half-life in vivo, which may limit its efficacy in clinical settings. In addition, N-(3-chloro-4-methoxyphenyl)-2-(1-methylimidazol-2-yl)sulfonylacetamide has not been extensively studied in combination with other drugs, which may limit its potential for use in combination therapies.

将来の方向性

There are several potential future directions for research on N-(3-chloro-4-methoxyphenyl)-2-(1-methylimidazol-2-yl)sulfonylacetamide. One area of interest is the development of more potent and selective BTK inhibitors that can overcome the limitations of N-(3-chloro-4-methoxyphenyl)-2-(1-methylimidazol-2-yl)sulfonylacetamide. Another area of interest is the use of N-(3-chloro-4-methoxyphenyl)-2-(1-methylimidazol-2-yl)sulfonylacetamide in combination with other drugs, such as immune checkpoint inhibitors, to enhance its anti-tumor activity. Finally, there is a need for further studies to elucidate the mechanisms of action of N-(3-chloro-4-methoxyphenyl)-2-(1-methylimidazol-2-yl)sulfonylacetamide and to identify biomarkers that can predict response to therapy.

合成法

The synthesis of N-(3-chloro-4-methoxyphenyl)-2-(1-methylimidazol-2-yl)sulfonylacetamide involves several steps, including the reaction of 3-chloro-4-methoxyaniline with 1-methylimidazole to form an intermediate, which is then reacted with sulfonyl chloride to obtain the final product. The synthesis process has been optimized to ensure high yields and purity of the compound.

科学的研究の応用

N-(3-chloro-4-methoxyphenyl)-2-(1-methylimidazol-2-yl)sulfonylacetamide has been extensively studied for its potential use in treating various types of cancers, including lymphoma, leukemia, and multiple myeloma. Preclinical studies have shown that N-(3-chloro-4-methoxyphenyl)-2-(1-methylimidazol-2-yl)sulfonylacetamide is a potent inhibitor of the protein kinase BTK, which plays a critical role in the survival and proliferation of cancer cells. By inhibiting BTK, N-(3-chloro-4-methoxyphenyl)-2-(1-methylimidazol-2-yl)sulfonylacetamide can induce apoptosis (programmed cell death) in cancer cells and inhibit tumor growth.

特性

IUPAC Name

N-(3-chloro-4-methoxyphenyl)-2-(1-methylimidazol-2-yl)sulfonylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14ClN3O4S/c1-17-6-5-15-13(17)22(19,20)8-12(18)16-9-3-4-11(21-2)10(14)7-9/h3-7H,8H2,1-2H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOCQEPGIAGAMOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CN=C1S(=O)(=O)CC(=O)NC2=CC(=C(C=C2)OC)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。